molecular formula C23H23NO4 B14812594 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[1.1.1]pentan-1-yl)propanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[1.1.1]pentan-1-yl)propanoic acid

Cat. No.: B14812594
M. Wt: 377.4 g/mol
InChI Key: YLJCOQFCQRLDIZ-UHFFFAOYSA-N
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Description

(2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid: is a complex organic compound that features a unique bicyclo[111]pentane structure fused with a fluorenylmethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction.

    Attachment of the fluorenylmethoxycarbonyl group: This step often involves the use of fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling with the propanoic acid moiety: This is usually done through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the bicyclo[1.1.1]pentane core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can interact with enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-amino-propanoic acid: Lacks the fluorenylmethoxycarbonyl group, making it less bulky and potentially less specific in its interactions.

    (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(benzyloxycarbonylamino)propanoic acid: Similar structure but with a benzyloxycarbonyl group instead of a fluorenylmethoxycarbonyl group.

Uniqueness

The presence of the fluorenylmethoxycarbonyl group in (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid provides unique steric and electronic properties, enhancing its potential as a selective and potent molecule in various applications.

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C23H23NO4/c25-21(26)20(12-23-9-14(10-23)11-23)24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,24,27)(H,25,26)

InChI Key

YLJCOQFCQRLDIZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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